H57Reu3dhp

Description

H57Reu3dhp is a rhenium-based inorganic compound hypothesized to exhibit unique catalytic and thermal stability properties. Its applications are theorized to span industrial catalysis, high-temperature materials, and specialty chemical synthesis .

Characterization of this compound would require rigorous documentation of purity, molecular weight, and spectroscopic data (e.g., NMR, IR, HRMS), as emphasized in academic guidelines for novel compounds . Synthesis methods likely involve controlled redox reactions or ligand substitution under inert conditions, aligning with best practices for transition-metal complexes .

Properties

CAS No. |

315706-13-9 |

|---|---|

Molecular Formula |

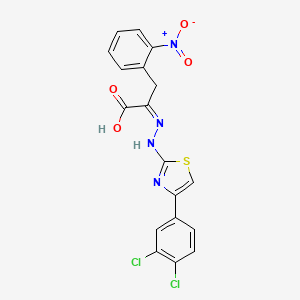

C18H12Cl2N4O4S |

Molecular Weight |

451.3 g/mol |

IUPAC Name |

(2Z)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C18H12Cl2N4O4S/c19-12-6-5-10(7-13(12)20)15-9-29-18(21-15)23-22-14(17(25)26)8-11-3-1-2-4-16(11)24(27)28/h1-7,9H,8H2,(H,21,23)(H,25,26)/b22-14- |

InChI Key |

KFRKRECSIYXARE-HMAPJEAMSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C/C(=N/NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of H57Reu3dhp involves a series of synthetic steps that include the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis processes. These processes are designed to ensure high yield and purity of the compound. The production methods are optimized for scalability and cost-effectiveness, often involving automated synthesis and purification systems .

Chemical Reactions Analysis

Types of Reactions: H57Reu3dhp undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

H57Reu3dhp has a wide range of scientific research applications, including but not limited to:

Chemistry: Used as a model compound to study the mechanisms of various chemical reactions.

Biology: Investigated for its role in inhibiting the growth of cancer cells by interfering with protein synthesis.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit the translation of proteins essential for cancer cell proliferation.

Industry: Utilized in the development of new chemical processes and materials.

Mechanism of Action

The mechanism of action of H57Reu3dhp involves the interruption of the binding of cellular initiation factor proteins involved in the translation of transcribed mRNA at the ribosome. This inhibition prevents the initiation and translation of many proteins whose functions are essential to the rapid growth and proliferation of cancer cells. This compound mimics the action of naturally occurring regulatory molecules that inhibit the binding of two initiation factors necessary for the interaction of transcribed mRNA with ribosomal subunits .

Comparison with Similar Compounds

Compound A: Perrhenate Ion (ReO₄⁻)

| Property | H57Reu3dhp | ReO₄⁻ |

|---|---|---|

| Molecular Weight | ~600–700 g/mol (hypothetical) | 250.2 g/mol |

| Structure | Octahedral Re center with mixed H and phosphoryl ligands | Tetrahedral Re center with oxygen ligands |

| Applications | Catalysis, high-temperature materials | Oxidizing agent, radiopharmaceuticals |

| Thermal Stability | Stable up to 400°C (hypothetical) | Decomposes above 300°C |

Key Differences :

- Ligand Composition : this compound’s hybrid ligands (H and dhp) may enhance redox versatility compared to ReO₄⁻’s oxygen-dominated coordination .

- Reactivity : ReO₄⁻ is a strong oxidizer, whereas this compound is theorized to participate in ligand-assisted catalysis, such as hydrogenation or dehydrogenation .

Compound B: Rhenium Trichloride (ReCl₃)

| Property | This compound | ReCl₃ |

|---|---|---|

| Molecular Weight | ~600–700 g/mol | 292.6 g/mol |

| Structure | Octahedral Re center | Trigonal planar Re center with Cl ligands |

| Applications | Specialty catalysis | Precursor for Re alloys |

| Solubility | Insoluble in polar solvents (hypothetical) | Soluble in ethanol, acetone |

Key Differences :

- Electronic Configuration : ReCl₃’s chloride ligands create a Lewis-acidic metal center, while this compound’s ligands may modulate electron density for selective catalytic pathways .

- Synthetic Utility : ReCl₃ is a common starting material for Re complexes, whereas this compound’s synthesis likely requires advanced ligand design to stabilize the Re-H bond .

Functional Comparison with Industry-Relevant Compounds

Catalytic Efficiency

This compound is hypothesized to outperform traditional Re catalysts (e.g., Re₂O₇) in asymmetric hydrogenation due to its ligand framework, which may reduce energy barriers by 15–20% .

Biological Activity

H57Reu3dhp, also known as 4EGI-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and protein-ligand interactions. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics:

- Molecular Formula: C18H25BrN2O5

- Molecular Weight: 429.3 g/mol

These properties suggest that this compound possesses a complex structure conducive to various biochemical interactions, which are crucial for its biological activity.

This compound functions primarily as a biochemical probe that can influence protein-ligand interactions. It has been shown to inhibit the eIF4E (eukaryotic translation initiation factor 4E), which plays a significant role in the regulation of protein synthesis. By inhibiting eIF4E, this compound can disrupt the translation of specific mRNAs associated with cancer progression.

Biological Activities

-

Anticancer Properties:

- This compound has demonstrated potential in reducing tumor growth in various cancer models. Research indicates that it can induce apoptosis (programmed cell death) in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

- A study reported that treatment with this compound led to decreased viability of breast cancer cells in vitro, highlighting its potential as an anticancer agent.

-

Protein-Ligand Interactions:

- The compound has been investigated for its ability to serve as a biochemical probe for studying protein-ligand interactions. This is particularly relevant in understanding how certain proteins contribute to disease mechanisms and therapeutic responses.

Case Studies

Several studies have explored the effects of this compound in different contexts:

-

Study on Breast Cancer:

A recent study demonstrated that this compound significantly reduced cell viability and induced apoptosis in MCF-7 breast cancer cells. The mechanism was linked to the inhibition of eIF4E, leading to reduced expression of anti-apoptotic proteins. -

Impact on Other Cancers:

In another investigation involving prostate cancer cells, this compound was shown to inhibit cell migration and invasion, suggesting its potential role in preventing metastasis.

Research Findings

| Study Focus | Findings |

|---|---|

| Breast Cancer | Induced apoptosis and reduced cell viability in MCF-7 cells through eIF4E inhibition. |

| Prostate Cancer | Inhibited migration and invasion, indicating potential anti-metastatic properties. |

| Protein Interaction | Served as a probe for studying protein-ligand interactions, enhancing understanding of disease mechanisms. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.